molecular formula C10H10N2S B14435976 2-cyano-N-(4-methylphenyl)ethanethioamide CAS No. 77022-66-3

2-cyano-N-(4-methylphenyl)ethanethioamide

Cat. No.: B14435976
CAS No.: 77022-66-3
M. Wt: 190.27 g/mol
InChI Key: XWVTWBWEYRBHCZ-UHFFFAOYSA-N
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Description

2-Cyano-N-(4-methylphenyl)ethanethioamide is an organic compound with the molecular formula C10H10N2S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyano group (-CN) and a thioamide group (-CSNH2) attached to an ethanethioamide backbone, with a 4-methylphenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(4-methylphenyl)ethanethioamide can be achieved through several methods. One common approach involves the reaction of 4-methylphenylamine with cyanoacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically takes place in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-(4-methylphenyl)ethanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the cyano group can yield primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The thioamide group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Primary amines

    Substitution: Various substituted thioamides

Scientific Research Applications

2-Cyano-N-(4-methylphenyl)ethanethioamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyano-N-(4-methylphenyl)ethanethioamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The thioamide group can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

2-Cyano-N-(4-methylphenyl)ethanethioamide can be compared with other similar compounds, such as:

  • 2-Cyano-N-(4-methoxyphenyl)ethanethioamide
  • 2-Cyano-N-(4-ethylphenyl)ethanethioamide
  • 2-Cyano-N-(4-chlorophenyl)ethanethioamide

These compounds share similar structural features but differ in their substituents on the phenyl ring. The presence of different substituents can influence their chemical reactivity, biological activity, and physical properties. For example, the methoxy group in 2-cyano-N-(4-methoxyphenyl)ethanethioamide can enhance its solubility in organic solvents, while the chloro group in 2-cyano-N-(4-chlorophenyl)ethanethioamide can increase its electron-withdrawing ability .

Properties

CAS No.

77022-66-3

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

2-cyano-N-(4-methylphenyl)ethanethioamide

InChI

InChI=1S/C10H10N2S/c1-8-2-4-9(5-3-8)12-10(13)6-7-11/h2-5H,6H2,1H3,(H,12,13)

InChI Key

XWVTWBWEYRBHCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)CC#N

Origin of Product

United States

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